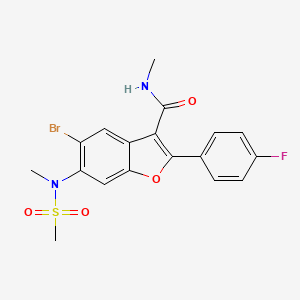![molecular formula C11H15ClO2 B8633485 2-[4-(3-chloropropoxy)phenyl]ethanol](/img/structure/B8633485.png)
2-[4-(3-chloropropoxy)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-chloropropoxy)phenyl]ethanol is an organic compound with a complex structure that includes a phenyl group, an ethanol moiety, and a chloropropyl ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloropropoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-chloropropoxy)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloropropyl group or to modify the phenyl ring.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-{4-[(3-Chloropropyl)oxy]phenyl}acetaldehyde, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-chloropropoxy)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(3-chloropropoxy)phenyl]ethanol involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(3-Bromopropyl)oxy]phenyl}ethanol
- 2-{4-[(3-Iodopropyl)oxy]phenyl}ethanol
- 2-{4-[(3-Fluoropropyl)oxy]phenyl}ethanol
Uniqueness
2-[4-(3-chloropropoxy)phenyl]ethanol is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological interactions, making it a compound of particular interest in various research contexts.
Eigenschaften
Molekularformel |
C11H15ClO2 |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
2-[4-(3-chloropropoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H15ClO2/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5,13H,1,6-9H2 |
InChI-Schlüssel |
RRAQXQYAWFKRFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCO)OCCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl N-[(1S)-2-phenyl-1-(prop-2-yn-1-ylcarbamoyl)ethyl]carbamate](/img/structure/B8633479.png)
![1-Azabicyclo[4.3.1]decane-8-carbonitrile](/img/structure/B8633492.png)
